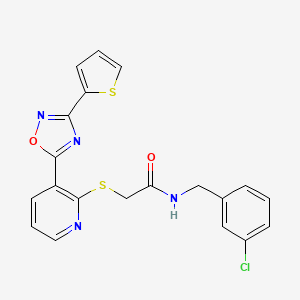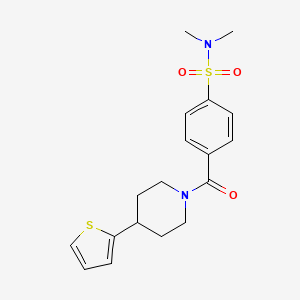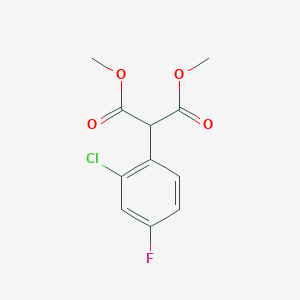
Dimethyl 2-chloro-4-fluorophenylmalonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-chloro-4-fluorophenylmalonate, also known as CF3-DMM, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of malonates, which are widely used in organic synthesis as building blocks for the preparation of complex molecules. CF3-DMM has been found to possess unique properties that make it a valuable tool in scientific research.
作用機序
The mechanism of action of Dimethyl 2-chloro-4-fluorophenylmalonate is not fully understood, but it is believed to act as a nucleophilic reagent in organic reactions. It can undergo nucleophilic substitution reactions with various electrophiles, such as carbonyl compounds and halogens. Dimethyl 2-chloro-4-fluorophenylmalonate has also been shown to act as a radical scavenger, protecting cells from oxidative stress.
Biochemical and Physiological Effects
Dimethyl 2-chloro-4-fluorophenylmalonate has been found to possess antioxidant properties, which make it a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to protect cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. Dimethyl 2-chloro-4-fluorophenylmalonate has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
Dimethyl 2-chloro-4-fluorophenylmalonate has several advantages as a reagent in laboratory experiments. It is readily available, easy to handle, and has a long shelf life. It is also stable under a wide range of reaction conditions. However, Dimethyl 2-chloro-4-fluorophenylmalonate has some limitations, including its high cost and potential toxicity. It is important to handle this compound with care and follow appropriate safety protocols.
将来の方向性
There are several future directions for the use of Dimethyl 2-chloro-4-fluorophenylmalonate in scientific research. One area of interest is the development of new synthetic methodologies using Dimethyl 2-chloro-4-fluorophenylmalonate as a reagent. Another direction is the investigation of the antioxidant and anticancer properties of Dimethyl 2-chloro-4-fluorophenylmalonate in vivo. Additionally, Dimethyl 2-chloro-4-fluorophenylmalonate could be used as a tool for studying the mechanism of action of various biological systems. Overall, Dimethyl 2-chloro-4-fluorophenylmalonate has significant potential for advancing scientific research in various fields.
合成法
The synthesis of Dimethyl 2-chloro-4-fluorophenylmalonate involves the reaction of 2-chloro-4-fluorobenzaldehyde with diethyl malonate in the presence of a base, followed by esterification with methanol. The final product is obtained after purification through column chromatography. This method has been optimized to yield high purity and yield of Dimethyl 2-chloro-4-fluorophenylmalonate.
科学的研究の応用
Dimethyl 2-chloro-4-fluorophenylmalonate has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a useful reagent in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. Dimethyl 2-chloro-4-fluorophenylmalonate has been used as a building block in the synthesis of potent antiviral and anticancer agents. It has also been employed in the preparation of fluorescent dyes and polymers.
特性
IUPAC Name |
dimethyl 2-(2-chloro-4-fluorophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO4/c1-16-10(14)9(11(15)17-2)7-4-3-6(13)5-8(7)12/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCYGOZMKFGESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone](/img/structure/B2631621.png)
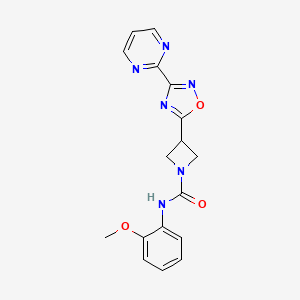
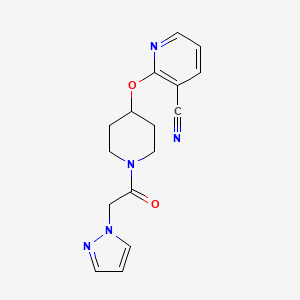
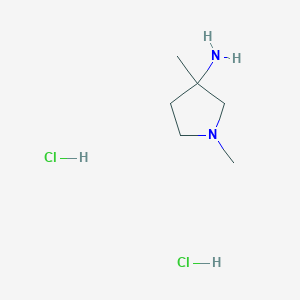
![(3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631628.png)
![4-[[1-[(2-Methylphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2631629.png)
![5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2631630.png)
![Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2631632.png)
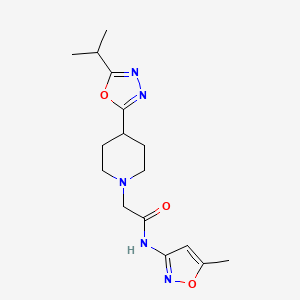

![tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2631637.png)

